1,2-Difluoro-4-methoxy-3-nitrobenzene
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Overview
Description
1,2-Difluoro-4-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5F2NO3 It is a derivative of benzene, characterized by the presence of two fluorine atoms, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Difluoro-4-methoxy-3-nitrobenzene can be synthesized through a multi-step process involving nitration and fluorination reactions. The general synthetic route involves:
Nitration: Starting with a methoxybenzene derivative, nitration is carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Fluorination: The nitro-methoxybenzene intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1,2-Difluoro-4-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (nitro and fluorine) makes the compound susceptible to nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Carboxylic Acids: Oxidation of the methoxy group results in carboxylic acids.
Scientific Research Applications
1,2-Difluoro-4-methoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-methoxy-3-nitrobenzene and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
1,2-Difluoro-4-methoxy-3-nitrobenzene can be compared with other similar compounds such as:
1,2-Difluoro-3-methoxy-4-nitrobenzene: Similar structure but different positioning of the methoxy and nitro groups.
1,4-Difluoro-2-methoxy-5-nitrobenzene: Another isomer with different substitution patterns.
3,4-Difluoronitrobenzene: Lacks the methoxy group, leading to different chemical properties and reactivity.
Uniqueness: The unique combination of fluorine, methoxy, and nitro groups in this compound imparts distinct electronic and steric effects, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
1,2-difluoro-4-methoxy-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHFCBJLLRPNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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